N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide
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Overview
Description
N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bicyclic octane ring system, a pyrrolidinone moiety, and an acetamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Bicyclic Octane Ring: The initial step involves the synthesis of the 8-azabicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to form the bicyclic structure.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a condensation reaction with a suitable amine and an anhydride or acid chloride, forming the 2,5-dioxopyrrolidin-1-yl group.
Attachment of the Phenyl and Acetamide Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a drug candidate.
Medicine: Research focuses on its potential therapeutic effects, including its role as a modulator of specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide can be compared with other compounds that have similar structural features or biological activities:
N-(4-(2-oxoethyl)phenyl)acetamide: Lacks the bicyclic octane and pyrrolidinone moieties, resulting in different chemical reactivity and biological activity.
N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide: Similar structure but with variations in the side chain, affecting its interaction with molecular targets.
N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its pharmacokinetic properties.
These comparisons highlight the uniqueness of N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[32
Properties
IUPAC Name |
N-[4-[2-[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-13(25)22-15-4-2-14(3-5-15)10-21(28)23-16-6-7-17(23)12-18(11-16)24-19(26)8-9-20(24)27/h2-5,16-18H,6-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYXFXKPNFRZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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